molecular formula C15H13N3O3 B1415400 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-42-1

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B1415400
CAS No.: 1105191-42-1
M. Wt: 283.28 g/mol
InChI Key: UBQDGFQSXWROPO-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Biological Activity

5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article synthesizes available research findings pertaining to its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3C_{15}H_{13}N_{3}O_{3} with a molecular weight of 283.28 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its bioactivity.

PropertyValue
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
CAS Number1105191-42-1

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory activities. In vitro studies have demonstrated that compounds similar to 5-ethyl-3-oxo-2-phenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds with similar structures showed IC50 values against COX enzymes comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX Inhibition IC50 (µM)
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Anticancer Activity

The pyrazolo[4,3-c]pyridine scaffold has also been investigated for its anticancer properties. Studies have reported that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. These compounds demonstrated significant antiproliferative activity, indicating their potential as anticancer agents .

Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo derivatives:

  • Compound X showed an IC50 of 1.2 µM against HeLa cells.
  • Compound Y exhibited an IC50 of 0.9 µM against HCT116 cells.

Neuroprotective Effects

Emerging evidence suggests that pyrazolo compounds may offer neuroprotective benefits as well. Research has indicated that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting pro-inflammatory cytokines and promoting neuronal survival in models of neurotoxicity .

Structure–Activity Relationships (SAR)

Understanding the SAR of 5-ethyl-3-oxo derivatives is crucial for optimizing their biological activity. Modifications to the phenyl group or alterations in the ethyl substituent have been shown to influence the potency and selectivity of these compounds towards specific biological targets.

Key Findings:

  • Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
  • Alkyl substitutions at the nitrogen positions can improve solubility and bioavailability.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQDGFQSXWROPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135359
Record name 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-42-1
Record name 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 3
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 4
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 6
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

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